Product packaging for Butonitazene(Cat. No.:CAS No. 95810-54-1)

Butonitazene

Numéro de catalogue: B3025780
Numéro CAS: 95810-54-1
Poids moléculaire: 424.5 g/mol
Clé InChI: UZZPOLCDCVWLAZ-UHFFFAOYSA-N

Description

Butonitazene, also known as butoxynitazene, is a synthetic benzimidazole-derived opioid compound supplied for research purposes exclusively. It is a crystalline solid, appearing as a white or yellow-brown powder, with the molecular formula C24H32N4O3 and a molar mass of 424.545 g/mol . This product is strictly for research use in controlled laboratory settings and is definitively not for human consumption, veterinary use, or personal use of any kind.this compound is a potent agonist of the μ-opioid receptor, the primary molecular target for classical opioid analgesics . Its mechanism of action and resulting pharmacological effects on the central nervous system are similar to those of other μ-opioid receptor agonists like morphine and fentanyl . In vivo animal models have demonstrated that this compound produces morphine-like effects, which can be effectively blocked by the opioid antagonist naltrexone, confirming its activity on the opioid receptor system . While its precise potency relative to other opioids is an area of ongoing research, it is recognized as being several times more potent than morphine and has been implicated in non-fatal intoxications requiring hospitalization and numerous fatal overdoses, often when found as a component in mixtures with other substances .The primary research value of this compound lies in its distinct chemical structure, which is separate from the phenanthrene motif of morphine or the anilidopiperidine scaffold of fentanyl . This makes it a compound of significant interest for pharmacological and toxicological studies aimed at understanding the structure-activity relationships of synthetic opioids, their metabolic pathways, and their detection in forensic science. This compound has no recognized therapeutic use, has never been marketed as a medicinal product, and is not listed on the WHO Model Lists of Essential Medicines . Consequently, it is controlled under Schedule I in the United States and has been recommended for international control under Schedule I of the Single Convention on Narcotic Drugs, 1961 . Researchers handling this compound must adhere to all applicable local, state, and federal regulations and are responsible for ensuring secure and compliant storage, usage, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N4O3 B3025780 Butonitazene CAS No. 95810-54-1

Propriétés

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPOLCDCVWLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341955
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95810-54-1
Record name Butonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Butonitazene

Opioid Receptor Binding Affinity Profiles

Research into the binding affinities of butonitazene at various opioid receptor subtypes indicates a strong preference for the mu-opioid receptor (MOR).

This compound exhibits high affinity for the mu-opioid receptor (MOR). who.intnih.govugent.benih.govresearchgate.net Studies have characterized its binding to MOR as being in the nanomolar range. nih.govugent.be Specifically, its binding affinity at the MOR is reported to be similar to that of morphine, though lower than that of fentanyl. who.int

In contrast to its interaction with MOR, this compound demonstrates lower binding affinities for the delta-opioid receptor (DOR). who.intresearchgate.net Its affinities for DOR are reported to be significantly lower than those observed for fentanyl and morphine. who.int Furthermore, the affinities of this compound for DOR relative to MOR are considerably reduced. nih.govresearchgate.net

Similarly, this compound displays lower binding affinities for the kappa-opioid receptor (KOR) when compared to fentanyl and morphine. who.intresearchgate.net Its affinities for KOR are also significantly lower in comparison to its affinity for MOR. nih.govresearchgate.net

Collectively, the binding data indicate that this compound possesses greater potency at mu-opioid receptors compared to delta- and kappa-opioid receptors. who.int This selectivity is further highlighted by studies showing that this compound exhibits selective and low nanomolar affinity for MOR when contrasted with DOR and KOR. ugent.benih.govresearchgate.net The relative affinities for KOR and DOR are substantially lower than those for MOR, underscoring its preference for the mu-opioid receptor. nih.govresearchgate.net

Table 1: Opioid Receptor Binding Affinity Comparison

Receptor TypeThis compound AffinityComparison to MorphineComparison to Fentanyl
MORHigh, NanomolarSimilarLower
DORLowerLowerLower
KORLowerLowerLower

In Vitro Functional Activity at Opioid Receptors

Beyond receptor binding, this compound's functional activity at opioid receptors has been investigated, confirming its role as an agonist.

This compound functions as an opioid agonist, demonstrating activity at the mu-opioid receptor. who.intfederalregister.govfederalregister.gov Its agonistic activity at MOR is comparable to that of established opioids like fentanyl and morphine. who.int Studies have categorized this compound as a MOR agonist, aligning with the pharmacological profile of other benzimidazole-opioids. federalregister.govfederalregister.gov Research suggests that this compound exhibits high potency and efficacy at MOR. nih.govnih.gov Furthermore, it has been observed to fully substitute for the discriminative stimulus effects of morphine, indicating a shared mechanism of action mediated by MOR activation. federalregister.gov

Table 2: In Vitro Functional Activity at Mu-Opioid Receptors (MOR)

Activity TypeThis compound ActivityComparison to MorphineComparison to Fentanyl
Receptor ActivationAgonistSimilarSimilar
Potency/EfficacyHighComparableComparable

Compound List:

this compound

Morphine

Fentanyl

Etonitazene

Flunitazene (B10820336)

Metonitazene (B1467764)

Protonitazene (B12782313)

Isotonitazene

Etodesnitazene (B12780835)

Etontazepyne

Etontazepipne

Metodesnitazene

N-pyrrolidino etonitazene

N-pyrrilidino isonitazene

N-pyrrilidino protonitazene

N-desethyl isonitazene

Clonitazene

Iso-butonitazene

Sec-butonitazene

1-ethyl-pyrrolidinylmethyl N-desalkyl etonitazene

Ethylene etonitazene

α'-methyl etonitazene

Methionitazene

Preclinical Pharmacodynamic Investigations in Rodent Models

Preclinical studies in rodent models have been instrumental in understanding the in vivo effects of this compound and its mechanism of action.

In rodent models, this compound has demonstrated opioid-like effects, primarily analgesia. Studies utilizing the warm-water tail-flick assay showed that this compound produced dose-dependent analgesic effects who.int. The involvement of opioid receptors in mediating these effects was confirmed by the observation that pre-administration of the opioid antagonist naltrexone (B1662487) blocked the analgesic response to this compound who.intfederalregister.gov. This indicates that this compound's observed effects are indeed mediated through the opioid receptor system. While this compound was found to be less potent than fentanyl and morphine in these analgesic assays, it exhibited comparable efficacy who.int. In some studies involving related potent nitazenes, high doses have been associated with mortality in test animals who.intcfsre.org.

Table 2: Receptor-Mediated Effects in Rodent Models

CompoundModel/AssayEffectED50 (mg/kg)NotesReference
This compoundWarm-water tail-flickAnalgesiaNot specifiedDose-dependent increase in latency; peak effect 90 min. who.int
This compoundWarm-water tail-flickAnalgesiaN/ANaltrexone blocked effect, confirming opioid receptor involvement. who.int
This compoundGeneralMortality10 mg/kg3 mice died at this dose. who.int
N-pyrrolidino etonitazeneHot plate testAntinociception0.001710x > Fentanyl, 2000x > Morphine potency. cfsre.org
IsotonitazeneMouse tail-flickAnalgesiaN/A~500x more potent than Morphine (relative potency). www.gov.uk
IsotonitazeneivAnalgesia0.00156Higher analgesic potency than Fentanyl (0.00578 mg/kg) and Morphine (2.35 mg/kg). unica.it

Drug discrimination studies are crucial for assessing the subjective effects of drugs and their potential for abuse. In rodent models, this compound has been shown to fully substitute for the discriminative stimulus effects of morphine who.intfederalregister.govfederalregister.gov. This means that rats trained to distinguish between morphine and a placebo learned to respond to this compound as if it were morphine. This full substitution strongly suggests that this compound produces similar central nervous system effects to morphine, indicating a significant potential for abuse and reinforcing its classification as an opioid agonist who.intfederalregister.govfederalregister.gov. The opioid receptor antagonist naltrexone was also found to block these morphine-like discriminative stimulus effects of this compound, further confirming the involvement of opioid receptors who.int.

Chemical Synthesis and Research Reference Materials

Established Synthetic Routes for Butonitazene

The synthesis of this compound follows established methodologies for the 2-benzylbenzimidazole class of compounds, which were originally developed in the late 1950s for their analgesic properties who.intsmolecule.com. The established synthetic route is generally considered simple, cost-efficient, and does not necessitate the use of regulated precursors who.intsmolecule.com.

The multi-step synthesis typically involves the following key transformations:

Step 1: Nucleophilic Substitution: The process begins with the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 2-diethylaminoethylamine. This step results in the formation of an intermediate, N-(2-(diethylamino)ethyl)-2,4-dinitroaniline who.intsmolecule.com.

Step 2: Selective Reduction: The nitro group situated in the ortho position relative to the amino group is then selectively reduced. This reduction yields the corresponding amino function, creating an ortho-phenylenediamine species who.intsmolecule.com.

Step 3: Condensation: The final step involves the condensation of this diamine intermediate with n-butoxyphenyl imidate. The n-butoxyphenyl imidate is typically prepared from the n-butoxyphenylacetonitrile derivative. This condensation reaction forms the target molecule, this compound who.intsmolecule.com.

These synthetic pathways are analogous to those used for other 5-nitro-2-benzylbenzimidazole homologues, such as metonitazene (B1467764), etonitazene, and protonitazene (B12782313) who.int.

Table 1: Established Synthetic Route for this compound

StepReactantsIntermediate/ProductKey Reaction Type
11-chloro-2,4-dinitrobenzene, 2-diethylaminoethylamineN-(2-(diethylamino)ethyl)-2,4-dinitroanilineNucleophilic Substitution
2N-(2-(diethylamino)ethyl)-2,4-dinitroanilineN1-(2-(diethylamino)ethyl)-2-amino-4-nitrobenzene-1,3-diamine (or similar intermediate)Selective Reduction
3Intermediate from Step 2, n-butoxyphenyl imidateThis compoundCondensation

Production and Availability of this compound as an Analytical Reference Standard

This compound is commercially available as an analytical reference standard, primarily for use in forensic and scientific research applications who.intcaymanchem.com. It is typically supplied as the hydrochloride salt who.int. The availability of high-purity reference standards is crucial for accurate identification and quantification in toxicology, forensic investigations, and research laboratories studying novel psychoactive substances who.intresearchgate.netacs.org.

Commercial suppliers provide this compound hydrochloride as a well-characterized crystalline solid, enabling its use in routine analytical procedures who.int. These standards are essential for developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), which are employed to detect and quantify this compound in biological samples and seized materials who.int. The use of certified reference materials ensures reliability and comparability of analytical results across different laboratories usp.org.

Table 2: Properties of this compound as a Reference Standard

PropertyDescription/ValueSource
Chemical NameN,N-Diethyl-2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine who.int
CAS Number95810-54-1 caymanchem.com
Molecular FormulaC₂₄H₃₂N₄O₃ who.int
Molecular Weight424.54 g/mol who.int
Physical FormCrystalline solid, white or yellow-brown powder who.intecddrepository.org
Salt FormHydrochloride salt who.int
SolubilityDMF: 25 mg/mL; DMSO: 20 mg/mL who.intcaymanchem.com
ApplicationsAnalytical reference standard, research, forensics who.intcaymanchem.com

Strategies for Novel Nitazene (B13437292) Analogue Synthesis in Research

Research into novel nitazene analogues is driven by the emergence of these compounds in illicit markets and the need to understand their pharmacological profiles, potential harms, and to develop effective detection methods researchgate.netacs.orgnih.gov. Strategies for synthesizing these analogues involve systematic modifications of the core 2-benzylbenzimidazole structure smolecule.comservice.gov.uk.

Key strategies employed in research include:

Structural Modification: Researchers systematically alter substituents on the benzyl (B1604629) moiety, the benzimidazole (B57391) ring, or the ethylamine (B1201723) side chain. For example, variations in the alkoxy chain length on the benzyl group have been shown to significantly influence potency caymanchem.com. This approach allows for the exploration of structure-activity relationships (SAR) caymanchem.comresearchgate.net.

Analogue and Metabolite Synthesis: A broad range of related compounds and their known or potential metabolites are synthesized. This aids in understanding the metabolic fate of these substances in vivo and in identifying key metabolites that may be present in biological samples researchgate.netacs.orgfrontiersin.org.

Exploration of Precursors: The synthesis often utilizes readily available chemical precursors, facilitating the efficient generation of diverse analogues for screening and detailed study service.gov.uk.

Analytical Framework Development: The synthesized compounds are rigorously characterized using various analytical techniques, such as High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and Time-of-Flight Mass Spectrometry (LC-QTOF-MS) researchgate.netacs.org. This work is crucial for establishing analytical frameworks that enable the detection and quantification of these substances in forensic and clinical settings researchgate.netacs.org.

Pharmacological Evaluation: Synthesized analogues undergo pharmacological evaluation, typically involving in vitro assays to assess their affinity and activation of μ-opioid receptors (MOR), as well as in vivo studies in animal models to determine behavioural effects and potency caymanchem.comresearchgate.netacs.org. This research aims to characterize the potency and efficacy of these novel compounds relative to established opioids like fentanyl and morphine researchgate.netnih.govfrontiersin.org.

Metabolic Pathways and Biotransformation of Butonitazene

In Vitro Metabolic Stability and Clearance in Hepatic Models

In vitro studies using human liver microsomes (HLM) and S9 fractions are essential for assessing the intrinsic metabolic clearance of drug candidates. These studies provide insights into how quickly a compound is likely to be metabolized by the liver.

Human Liver Microsome (HLM) Metabolism Studies

Studies involving human liver microsomes (HLM) have indicated that Butonitazene undergoes rapid metabolism. The in vitro intrinsic clearance (CLint) of this compound in HLM was determined to be 309 µL/min/mg protein frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. This high clearance value suggests that this compound is efficiently processed by the enzymatic machinery present in liver microsomes. For context, this rate of metabolism was approximately double that of verapamil, a known compound used as a positive control in such studies frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. The rapid depletion observed in HLM incubations highlights the susceptibility of this compound to hepatic metabolism.

Human S9 Fraction Metabolism Studies

Similar to HLM, human S9 fractions, which contain both microsomal and cytosolic enzymes, also demonstrated rapid metabolism of this compound. The in vitro intrinsic clearance (CLint) of this compound in human S9 (HS9) fractions was measured at 217 µL/min/mg protein frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. This value indicates a substantial metabolic rate, being significantly higher than that of testosterone, a common control substrate used in S9 fraction studies frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. The findings from both HLM and HS9 studies collectively suggest that hepatic enzymes play a significant role in the elimination of this compound.

Table 1: In Vitro Intrinsic Clearance (CLint) of this compound in Hepatic Models

Hepatic ModelCLint (µL/min/mg protein)Reference(s)
Human Liver Microsomes (HLM)309 frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net
Human S9 Fraction (HS9)217 frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Identification of Putative Metabolites

Based on the known metabolic pathways of related benzimidazole (B57391) opioids (nitazenes) and in vitro studies, several biotransformation pathways are anticipated for this compound. These pathways primarily involve modifications to the parent molecule, leading to the formation of various metabolites.

Hydroxylation Metabolites

Hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. Studies have identified hydroxylation as a putative metabolic pathway for nitazenes, including this compound frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. While specific hydroxylated metabolites of this compound were not extensively detailed in all reviewed literature, the general pathway of hydroxylation is considered significant in the biotransformation of this class of compounds.

N-Dealkylation Metabolites

N-dealkylation, particularly the removal of ethyl groups from the N,N-diethylamine chain, is a well-established metabolic route for many opioid compounds, including nitazenes frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netwho.intjefferson.edunih.govresearchgate.netoup.com. This process involves the cleavage of a carbon-nitrogen bond, typically mediated by CYP enzymes, resulting in the formation of a secondary amine and an aldehyde nih.gov. For this compound, N-dealkylation is expected to yield metabolites where one or both ethyl groups on the terminal amine have been removed.

O-Dealkylation Metabolites

O-dealkylation, the cleavage of an ether linkage, is another significant metabolic pathway for nitazenes. Specifically, the n-butoxy group on the phenyl ring of this compound is a potential site for O-dealkylation frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netwho.intjefferson.eduresearchgate.netoup.com. This pathway is predicted to yield a hydroxylated metabolite, such as 4'-OH-nitazene, which is considered a universal metabolite for nitazene (B13437292) analogs with similar structural features who.intjefferson.eduoup.com. The formation of 4'-OH-nitazene via O-dealkylation is a key biotransformation process that has been identified in related compounds and is anticipated for this compound.

Nitro Reduction Metabolites

While specific studies detailing nitro reduction metabolites of this compound are not extensively detailed in the provided search results, the broader exploration of nitazene metabolism suggests that various biotransformation pathways are explored, including "nitro-reduction" frontiersin.org. However, the confirmed metabolites identified in a key study were primarily products of hydroxylation, desethylation, and dealkylation frontiersin.orgfrontiersin.org. Further research may be needed to fully elucidate the specific products resulting from nitro reduction pathways for this compound.

Cytochrome P450 Enzyme Involvement in this compound Metabolism

The metabolism of this compound is significantly influenced by several cytochrome P450 enzymes. Studies using recombinant CYP enzymes have identified key players in its biotransformation.

CYP2B6 is also identified as a major enzyme involved in this compound metabolism. Incubations with CYP2B6 resulted in substantial depletion of this compound, showing 85% depletion within 30 minutes frontiersin.orgnih.gov. This highlights CYP2B6's significant contribution to the metabolic clearance of this compound frontiersin.orgnih.govfrontiersin.org.

CYP2C8 also contributes to the metabolic breakdown of this compound. Studies indicated significant depletion of this compound in the presence of CYP2C8 frontiersin.orgnih.gov. This enzyme is part of the CYP family that metabolizes a substantial portion of commonly used drugs dynamed.com.

While CYP2D6 and CYP2B6 showed the most significant depletion of this compound, CYP3A4 was also identified as an enzyme involved in its metabolism. Studies noted that this compound has strong substrate affinity for CYP3A4, leading to depletion rates faster than control substrates frontiersin.orgnih.gov. CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the liver and small intestine dynamed.comnih.govunito.it.

Table 1: this compound Depletion by Recombinant Cytochrome P450 Enzymes

CYP EnzymeThis compound Depletion (%) within 30 min
CYP2D699%
CYP2B685%
CYP2C8Significant depletion
CYP3A4Strong substrate affinity

Data compiled from multiple sources frontiersin.orgnih.govfrontiersin.orgresearchgate.net. Specific percentage for CYP2C8 and CYP3A4 are qualitative based on the provided text.

Alternative In Vitro and Animal Models for Metabolic Profiling

Alternative models are valuable for understanding drug metabolism, especially for novel psychoactive substances like this compound, where human data may be limited.

Zebrafish larvae (Danio rerio) have emerged as a promising model for studying the toxicity and metabolism of novel synthetic opioids, including nitazenes researchgate.netnih.govresearchgate.net. Their optical transparency allows for non-invasive in vivo observations, and they possess mammalian-like metabolic enzymes, facilitating the understanding of human metabolism and prediction of potential effects nih.govresearchgate.net. Zebrafish larvae have been shown to produce a broad range of metabolites, with significant overlap in human metabolism, making them a suitable tool for metabolic profiling researchgate.netnih.govresearchgate.net. Studies using zebrafish larvae have identified metabolites produced through monohydroxylation, N-dealkylation, and O-dealkylation researchgate.net. The zebrafish model has demonstrated efficacy in identifying metabolites and has shown similarities to metabolic patterns observed in human plasma and urine analysis researchgate.net.

In vitro models such as human liver microsomes (HLM), human S9 (HS9) fractions, and recombinant cytochrome P450 enzymes are also critical for initial metabolic characterization. This compound was rapidly metabolized in both HLM and HS9 fractions, with over 95% depletion within 60 minutes frontiersin.orgnih.govfrontiersin.orgnih.gov. These in vitro systems provide essential data on intrinsic clearance (CLint) values and identify the primary enzymes involved in the drug's biotransformation frontiersin.orgnih.govfrontiersin.orgnih.gov.

Table 2: In Vitro Metabolic Stability of this compound

MatrixIntrinsic Clearance (CLint) (µL/min/mg protein)Depletion within 60 min
Human Liver Microsomes (HLM)309>95%
Human S9 (HS9) Fractions217>95%

Data compiled from multiple sources frontiersin.orgnih.govfrontiersin.orgnih.gov.

Compound List:

this compound

Isotonitazene

Protonitazene (B12782313)

Verapamil

Testosterone

Morphine

Fentanyl

Codeine

Hydrocodone

Oxycodone

Oxymorphone

Noroxicodone

Noroxymorphone

Dihydrocodeine

Etodesnitazene (B12780835) (Etazene)

Metodesnitazene

Metonitazene (B1467764)

N-pyrrolidino etonitazene

Flunitazene (B10820336)

2-methyl AP-237

AP-237

4´-OH-nitazene

N-deethyl-isotonitazene

4′-hydroxyl-nitazene

5-amino-isotonitazene

Analytical Methodologies for Butonitazene Research and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of Butonitazene in complex biological and environmental samples. Its high sensitivity and selectivity allow for the detection of these potent compounds at low concentrations.

Several studies have successfully employed LC-MS/MS for the analysis of nitazenes, including this compound. For instance, a quantitative LC-MS/MS method was developed to accurately detect low levels of nitazenes in vape juice products sciex.com. This method utilized a C-18 analytical column and a gradient elution system with ammonium (B1175870) formate (B1220265) and methanol (B129727) mobile phases sciex.com. Basic liquid-liquid extraction (LLE) followed by LC-MS/MS analysis on a C-18 column using multiple reaction monitoring (MRM) mode has also been described for the quantification of nitazene (B13437292) analogs in human whole blood, urine, and tissue nih.gov. Published LC-MS/MS methods have been used for the identification of this compound in human blood in intoxication cases and in post-mortem blood, serum, and urine samples who.int.

In addition to standard LC-MS/MS, Direct Analysis in Real Time coupled with Multiple Reaction Monitoring (DART-MRM) has been explored as a rapid, chromatography-free technique for the presumptive identification of nitazene analogs like N-Pyrrolidino this compound in seized drug samples. DART-MRM allows for real-time determination of parent ions and fragmentation transitions, providing rapid preliminary characterization bruker.com.

High-Resolution Mass Spectrometry (HRMS) Techniques for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) and LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), plays a vital role in identifying and characterizing the metabolites of this compound. Understanding metabolism is crucial for developing comprehensive detection strategies, as metabolites can serve as biomarkers for drug use.

Development of Sensitive Detection Methods for Trace Levels

The high potency of this compound and other nitazenes means they are often detected at very low concentrations in biological and environmental samples. Consequently, the development of highly sensitive detection methods is essential.

Analytical methods for nitazenes often aim for limits of detection (LOD) and quantification (LOQ) in the picogram per milliliter (pg/mL) or nanogram per milliliter (ng/mL) range. For instance, a fit-for-purpose LC-MS method reported an LOD of 244 pg/mL and an LOQ of 977 pg/mL for this compound, isotonitazene, and protonitazene (B12782313) frontiersin.orgfrontiersin.org. Other LC-MS/MS methods have achieved LODs as low as 0.1 ng/mL and LOQs of 0.5 ng/mL for various nitazenes nih.gov.

In the context of wastewater-based epidemiology, methods can detect trace levels down to 0.01 ng/L or approximately 2 ng/L without sample pre-concentration, enabling population-level monitoring of drug use bmj.combmj.com. The continuous emergence of these potent compounds necessitates ongoing refinement of analytical methods to ensure sensitivity and specificity for accurate detection.

Method Validation Parameters (Linearity, Limit of Detection, Limit of Quantitation)

Robust analytical methods require rigorous validation to ensure reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, selectivity, and stability woah.orgscielo.br.

Linearity: This parameter assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, a linear calibration curve was generated in the concentration range of approximately 1–500 ng/mL, demonstrating good linearity (r values of 0.9975 for this compound) frontiersin.orgfrontiersin.org. Another method reported a calibration range of 0.5–50 ng/mL nih.gov.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected. Studies have reported LODs for nitazenes ranging from 0.1 ng/mL nih.gov to 244 pg/mL frontiersin.orgfrontiersin.org.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Reported LOQs for this compound and related nitazenes are typically around 0.5 ng/mL nih.govmdpi.com or 977 pg/mL frontiersin.orgfrontiersin.org.

Other critical validation parameters include accuracy (closeness of test results to the true value), precision (agreement between repetitive measurements), selectivity (ability to measure the analyte in the presence of other components), and stability (integrity of the analyte in the sample matrix over time) woah.org. Recovery and matrix effects are also evaluated, with reported values for nitazenes being within acceptable ranges, such as 84–117% for recovery and 80–112% for matrix effects mdpi.com.

Table 1: Summary of Method Validation Parameters for this compound and Related Nitazenes

Analyte(s)TechniqueMatrixLinearity Range (ng/mL)LOD (ng/mL or pg/mL)LOQ (ng/mL or pg/mL)Reference(s)
This compound, Isotonitazene, ProtonitazeneLC-MSBiological~1–500244 pg/mL977 pg/mL frontiersin.orgfrontiersin.org
Nine Nitazene AnalogsLC-MS/MSBlood, Urine0.5–500.10.5 nih.gov
Etazene, Flunitazene (B10820336), Isotonitazene, ProtonitazeneLC-MS/MSDBS1–200.25 (Etazene, Flunitazene), 0.5 (Isotonitazene, Protonitazene)0.5 mdpi.com

DBS: Dried Blood Spots. Note: Values are indicative and may vary based on specific method configurations and matrices.

Applications in Forensic Toxicology Research

This compound is recognized as a reference material in scientific research and forensic applications who.intcaymanchem.com. Its detection in forensic cases, including drug seizures and biological samples from individuals involved in intoxications or fatalities, highlights its significance in forensic toxicology.

Reports from the US National Forensic Laboratory Information System (NFLIS-Drug) database indicate that this compound was first detected in Ohio in 2021, with a total of 51 occurrences reported between 2021 and 2022 who.int. More broadly, between 2020 and 2023, there were 130 reports for this compound, Flunitazene, or Metodesnitazene in the NFLIS-Drug database, indicating its presence in law enforcement seizures federalregister.gov.

Forensic toxicology laboratories utilize advanced analytical techniques like LC-MS/MS and LC-QTOF-MS to identify and confirm the presence of this compound in post-mortem samples, blood, serum, and urine nih.govwho.intcfsre.org. The emergence of nitazenes, including this compound, as adulterants or primary substances in drug supplies presents a continuous challenge, requiring laboratories to maintain updated compound libraries and employ highly sensitive instrumentation to detect these potent opioids researchgate.net.

Wastewater-Based Epidemiology for Population-Level Monitoring of Nitazenes

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring the community-level consumption of various substances, including synthetic opioids like nitazenes. This approach provides insights into drug use trends without relying on individual self-reporting or clinical data alone.

WBE methods can detect trace levels of potent compounds such as nitazenes in wastewater influent, enabling population-level surveillance bmj.combmj.com. Studies have demonstrated the feasibility of detecting nitazene analogues in wastewater, with reported detection limits in the nanogram per liter (ng/L) range bmj.combmj.comdrugsandalcohol.ie. For example, protonitazene has been detected in wastewater samples from the United States drugsandalcohol.ieoas.org, and both protonitazene and N-pyrrolidino etonitazene (etonitazepyne) have been identified in wastewater from sites in the United States and Australia researchgate.net.

The application of WBE for nitazenes allows for early detection of their emergence in communities and can inform harm reduction strategies, such as issuing public health warnings or guiding drug checking services bmj.combmj.com. By expanding routine monitoring to include nitazenes, public health agencies can gain a more comprehensive understanding of synthetic opioid use patterns and develop targeted interventions.

Table 2: Reported Detections of this compound in Forensic and Epidemiological Contexts

ContextLocation(s)TimeframeNumber of Occurrences / DetectionsDetection Method(s) MentionedReference(s)
US National Forensic Laboratory Information SystemUSA (Ohio, etc.)2021-202251Not specified who.int
Law Enforcement Seizures (this compound, Flunitazene, Metodesnitazene)USA2020-2023130 reportsNot specified federalregister.gov
Forensic Toxicology CasesUSAJanuary 20211 (post-mortem)LC-QTOF-MS cfsre.org
Forensic Toxicology CasesUSA20201LC-QQQ-MS nih.gov
Law Enforcement SeizuresBritish Columbia, CanadaMarch 20222Not specified bccdc.ca
Post-mortem Toxicology ResultsOhio, USAJanuary 2021Not specifiedNot specified bccdc.ca

Note: Detection methods mentioned in references may refer to general analytical approaches used for nitazenes, not exclusively for this compound in every instance.

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Butonitazene-Opioid Receptor Interactions

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these simulations aim to elucidate its binding pose within the μ-opioid receptor.

Due to the absence of an experimental crystal structure of a nitazene (B13437292) compound bound to the μOR, computational studies have employed a variety of sophisticated techniques, including consensus docking, conventional molecular dynamics (cMD), and metadynamics simulations. researchgate.netbiorxiv.orgbiorxiv.org These studies have investigated the binding modes of a series of nitazenes, including this compound, to understand their interaction with the receptor at an atomic level. researchgate.netbiorxiv.orgbiorxiv.org

Docking studies have identified three potential binding modes for the benzimidazole (B57391) group of nitazenes within the receptor's binding pocket. biorxiv.orgbiorxiv.org These are designated as subpocket 1 (SP1), located between transmembrane helices 2 and 3; subpocket 2 (SP2), between transmembrane helices 1, 2, and 7; and subpocket 3 (SP3), between transmembrane helices 5 and 6. biorxiv.orgbiorxiv.org

Simulations suggest that nitazene compounds, including etonitazene, preferentially adopt the SP2-binding mode. biorxiv.orgbiorxiv.org This finding is significant as it helps to construct a putative model for μOR-ligand recognition. This model suggests that ligands can access either the hydrophobic SP1 or the hydrophilic SP2, a process mediated by the conformational flexibility of the Gln1242.60 residue. biorxiv.org A noteworthy interaction identified in these simulations is a π-hole interaction between the nitro group of the nitazene molecule and the conserved Tyr751.39 residue within the receptor, in addition to water-mediated hydrogen bonds. biorxiv.org These computational analyses provide a foundational understanding of the structure-activity relationships of nitazenes and pave the way for further investigation. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitazenes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While comprehensive QSAR models for the nitazene class are still under development, numerous in vitro studies have laid the groundwork by systematically evaluating the structure-activity relationships (SAR) of these compounds. These SAR studies are the first step in building robust QSAR models.

Several key structural features of the 2-benzylbenzimidazole core have been identified as critical for μ-opioid receptor (MOR) activity. nih.gov Systematic modifications of this core structure have revealed consistent effects on the potency of these compounds. nih.gov

One of the most significant findings is the role of the 5-nitro group on the benzimidazole ring. Its removal consistently leads to a pronounced decrease in potency, highlighting its importance for strong receptor interaction. nih.gov Another area of focus has been the N-diethylaminoethyl side chain. Modifications at this position, such as N-desethylation or replacement with a pyrrolidino ring, have been shown to significantly impact MOR activation. nih.gov For instance, N-pyrrolidino substitutions have generally been found to be more favorable for MOR activation than N-piperidine substitutions. nih.gov

The nature of the substituent on the benzyl (B1604629) ring also plays a crucial role. The length and character of the alkoxy chain in analogues like metonitazene (B1467764), etonitazene, protonitazene (B12782313), and this compound influence their potency. researchgate.net

The following table summarizes the observed effects of specific structural modifications on the μ-opioid receptor activity of nitazene analogues based on in vitro assays. nih.gov

Structural ModificationPositionEffect on μ-Opioid Receptor PotencyReference
Removal of Nitro GroupBenzimidazole Ring (Position 5)Pronounced Decrease nih.gov
N-pyrrolidino SubstitutionDiethylaminoethyl Side ChainGenerally Favorable for Activation nih.gov
N-piperidine SubstitutionDiethylaminoethyl Side ChainLess Favorable than N-pyrrolidino nih.gov
N-desethyl ModificationDiethylaminoethyl Side ChainGenerally Slightly Lowered Potency nih.gov
Intriguingly, N-desethyl isotonitazene was an exception and was consistently more potent than isotonitazene. nih.gov

These systematic SAR studies provide the essential data for the future development of predictive QSAR models for the nitazene class of opioids. nih.gov Such models could aid in predicting the potency of newly emerging analogues and guide toxicological assessments.

Conformational Analysis and Ligand-Receptor Dynamics

Understanding the interaction between a ligand like this compound and its receptor is not a static picture but a dynamic process. Conformational analysis and ligand-receptor dynamics studies, primarily through molecular dynamics (MD) simulations, are employed to explore the stability of binding poses and the intricate dance of molecular movements that occur upon binding.

Computational studies have utilized conventional molecular dynamics (cMD) and metadynamics to refine the binding poses generated by initial docking simulations. biorxiv.orgbiorxiv.org These simulations provide insights into the stability of the ligand within the binding pocket over time. For instance, metadynamics and cMD simulations have suggested that the SP2-binding mode is the most stable conformation for etonitazene and its analogues. biorxiv.orgbiorxiv.org For etonitazene, the SP2-binding mode was estimated to be favored by 2–4 kcal/mol. biorxiv.org

These dynamic simulations allow for the proposal of a general model for receptor-opioid recognition that involves interactions with all three subpockets (SP1, SP2, and SP3). biorxiv.org The model posits that the hydrophobic SP1 subpocket prefers an aromatic moiety, such as the phenyl ring of other opioids like fentanyl. In contrast, the more hydrophilic SP2 and SP3 subpockets favor a polar group that can form water-mediated hydrogen bond interactions with conserved amino acid residues like Tyr751.39 and His2976.52. biorxiv.org

The findings from these simulations provide molecular insights into the mechanism of receptor-opioid recognition. biorxiv.org By observing the conformational changes and dynamic interactions, researchers can better understand the structure-activity relationships that drive the high potency of nitazene compounds. biorxiv.org This knowledge is crucial for a more profound comprehension of how these synthetic opioids exert their effects at the molecular level.

Research Gaps and Future Directions in Butonitazene Studies

Elucidation of Comprehensive Metabolic Pathways and Metabolite Activity

While Butonitazene is known to be rapidly metabolized, a complete understanding of its metabolic pathways and the pharmacological activity of its resulting metabolites is still lacking. Studies suggest that benzimidazole (B57391) opioids, including this compound, typically undergo N-dealkylation and O-dealkylation who.int. Specifically, 4'-OH-nitazene has been proposed as a potential major metabolite formed through O-dealkylation who.int. In vitro studies using human liver microsomes (HLM) and S9 fractions indicate rapid metabolism, with enzymes such as CYP2D6, CYP2B6, and CYP2C8 identified as major contributors frontiersin.orgnih.govnih.gov. Putative metabolic products include those from hydroxylation, desethylation, and dealkylation frontiersin.orgnih.govnih.gov. However, the specific activities and potencies of these identified or hypothesized metabolites at opioid receptors or other targets remain largely uncharacterized frontiersin.org.

Future Directions:

Comprehensive Metabolite Identification: Employ advanced analytical techniques (e.g., high-resolution mass spectrometry) to fully identify and characterize all major and minor metabolites of this compound in various biological matrices.

In Vivo Metabolic Studies: Perform detailed pharmacokinetic studies in animal models to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing a more complete picture of its in vivo fate.

Further Investigation into Receptor Bias and Downstream Signaling Pathways

This compound exhibits potent agonism at the μ-opioid receptor (MOR), with binding affinities comparable to morphine but lower than fentanyl who.int. Functional studies indicate it is more potent at MOR than at delta and kappa opioid receptors, with agonism similar to fentanyl and morphine who.int. Emerging research on synthetic opioids suggests that downstream signaling bias—the selective activation of specific signaling pathways (e.g., G-protein versus β-arrestin recruitment) by a ligand through the same receptor—may influence therapeutic efficacy and adverse effects mdpi.commdpi.comnih.gov. Nitazenes, as a class, have demonstrated high efficacy and potency in both cAMP and β-arrestin2 assays, suggesting a common mechanism contributing to their high risk of intoxication nih.gov. This compound's interaction with β-arrestin-2 has been noted in relation to potential adverse effects who.int.

Future Directions:

Quantification of Receptor Bias: Conduct detailed in vitro studies to quantify this compound's bias towards G-protein signaling versus β-arrestin recruitment at the MOR. This would involve assays measuring G-protein activation (e.g., GTPγS binding, adenylyl cyclase inhibition) and β-arrestin recruitment (e.g., BRET/FRET assays).

Downstream Signaling Cascade Analysis: Investigate the specific downstream signaling cascades activated or inhibited by this compound, such as mitogen-activated protein kinase (MAPK) pathways, and their contribution to its observed effects.

Comparative Signaling Profiles: Compare the signaling profiles of this compound with other nitazenes and established opioids like fentanyl and morphine to identify any unique or shared signaling characteristics that might explain differences in their pharmacological or toxicological outcomes.

Development of Advanced In Vitro and In Silico Predictive Models

The complexity of this compound's pharmacological profile and the need for rapid assessment of emerging NPS highlight the importance of robust predictive models. In silico methods, including quantitative structure-activity relationship (QSAR) modeling, machine learning, and physiologically-based pharmacokinetic (PBPK) modeling, are valuable tools for predicting drug properties, toxicity, and pharmacokinetic parameters nih.govfrontiersin.orgfda.gov. For other nitazenes, in silico approaches like Induced Fit Docking and Metadynamic simulations have been used to predict binding modes and receptor stability unica.it. Developing specific in vitro and in silico models tailored for this compound could significantly enhance early risk assessment and guide further research.

Future Directions:

QSAR Model Development: Develop and validate QSAR models for this compound and related nitazenes to predict binding affinities, functional potencies, and potential toxicities based on chemical structure.

In Silico ADMET Prediction: Utilize computational tools to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, aiding in the understanding of its pharmacokinetic and toxicological behavior.

In Vitro Assay Optimization: Refine and validate cell-based in vitro assays (e.g., receptor binding, signaling assays) for this compound, ensuring they are suitable for high-throughput screening and reliable prediction of its pharmacological effects.

Integrated Modeling Approaches: Combine in silico predictions with in vitro experimental data to build comprehensive predictive models that can forecast this compound's behavior in biological systems.

Exploration of Structure-Activity Relationships for Novel Nitazene (B13437292) Design

Understanding the structure-activity relationships (SARs) of nitazenes is crucial for predicting the emergence of new analogs and potentially designing safer alternatives. Research has indicated that alkoxy chain length significantly influences nitazene potency at the MOR, with ethoxy, isopropoxy, and propoxy chains generally conferring higher potencies than methoxy (B1213986) and butoxy chains nih.govugent.be. Substitutions on the benzyl (B1604629) moiety, such as in position 4, also impact potency, with ethoxy groups being particularly effective wikipedia.org. Modifications to the benzimidazole core, such as N-pyrrolidino substitutions, have also been shown to yield highly active compounds, often more so than N-piperidine counterparts drugsandalcohol.ie. Conversely, removal of the 5-nitro group typically leads to a pronounced decrease in potency drugsandalcohol.ie.

Future Directions:

Systematic SAR Studies: Conduct systematic SAR studies on this compound and its analogs, synthesizing and evaluating a range of structural modifications to precisely map how chemical changes affect MOR binding, signaling, and in vivo effects.

Design of Safer Analogs: Utilize SAR insights to guide the rational design of novel nitazene-like compounds that retain desired analgesic properties while minimizing adverse effects associated with current potent synthetic opioids. This could involve exploring modifications that promote G-protein bias or reduce β-arrestin recruitment.

Computational Design: Employ computational chemistry and molecular modeling techniques to predict the activity of hypothetical nitazene structures, accelerating the discovery process for compounds with optimized pharmacological profiles.

Methodological Advancements in Analytical Detection and Quantitation

Accurate and sensitive detection and quantification of this compound in biological and forensic samples are essential for clinical toxicology, forensic investigations, and public health surveillance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and published for this compound identification in human blood and post-mortem samples who.intugent.be, ongoing advancements are needed to address its rapid metabolism and high potency. Current methods offer limits of detection (LOD) in the picogram per milliliter (pg/mL) range frontiersin.orgnih.govfrontiersin.org, with some achieving sub-nanogram per milliliter (ng/mL) LODs for broader nitazene panels ojp.gov. However, the dynamic nature of NPS markets requires continuous refinement of analytical capabilities.

Future Directions:

Development of Rapid Screening Assays: Explore the development of rapid screening methods, potentially including immunoassay-based or paper-spray ionization mass spectrometry techniques, for on-site or point-of-care detection of this compound.

Enhanced Sensitivity and Specificity: Further optimize LC-MS/MS methods to achieve even lower limits of detection and quantitation for this compound and its key metabolites, ensuring accurate identification in complex matrices even at trace levels.

Multi-Analyte Detection Panels: Develop and validate comprehensive analytical panels capable of simultaneously detecting this compound alongside other emerging nitazenes and co-occurring NPS, facilitating more complete toxicological assessments in overdose cases.

Metabolite Monitoring: Establish reliable methods for the detection and quantification of specific, pharmacologically active this compound metabolites to aid in post-mortem investigations and understanding of drug disposition.

Compound List

this compound

Morphine

Fentanyl

4'-OH-nitazene

Isotonitazene

Protonitazene (B12782313)

Metonitazene (B1467764)

Etonitazene

Clonitazene

Flunitazene (B10820336)

N-desethyl isotonitazene

5-amino isotonitazene

Etonitazene

Ecodesnitazene

Metodesnitazene

Desnitazene

Nitazepyne

Nitazepipne

Methionitazene

Iso-butonitazene

Sec-butonitazene

N-desethyl etonitazene

Ethylene etonitazene

α'-methyl etonitazene

N-desethyl etonitazene

N-pyrrolidino metonitazene

N-pyrrolidino protonitazene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butonitazene
Reactant of Route 2
Reactant of Route 2
Butonitazene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.